N-[(2-chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
CAS No.: 1251673-43-4
Cat. No.: VC11926894
Molecular Formula: C18H20ClN3O4S
Molecular Weight: 409.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251673-43-4 |
|---|---|
| Molecular Formula | C18H20ClN3O4S |
| Molecular Weight | 409.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H20ClN3O4S/c19-16-6-2-1-5-14(16)11-20-17(23)13-21-12-15(7-8-18(21)24)27(25,26)22-9-3-4-10-22/h1-2,5-8,12H,3-4,9-11,13H2,(H,20,23) |
| Standard InChI Key | KMXNXMUAMVGDEV-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
N-[(2-Chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS: 1251673-43-4) is a synthetic small molecule with the molecular formula C₁₈H₂₀ClN₃O₄S and a molecular weight of 409.9 g/mol . Its structure comprises three key moieties:
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A 2-chlorophenylmethyl group linked to the acetamide nitrogen.
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A 1,2-dihydropyridin-2-one core substituted at position 5 with a pyrrolidine-1-sulfonyl group.
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An acetamide bridge connecting the aromatic and heterocyclic components.
The compound’s SMILES representation is C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl, and its IUPAC name is systematically derived to reflect these substituents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃O₄S | |
| Molecular Weight | 409.9 g/mol | |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CN... | |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | |
| Hydrogen Bond Acceptors | 7 |
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | β-Ketoamide, H₂SO₄, 80°C |
| 2 | Sulfonylation | Pyrrolidine, SO₂Cl₂, DCM, 0°C |
| 3 | N-Alkylation | 2-Chlorobenzyl bromide, K₂CO₃ |
Computational Insights and Target Prediction
In silico studies provide mechanistic hypotheses for this compound’s activity:
Molecular Docking
Docking into the Tmprss2 active site (PDB: 7MEQ) reveals favorable interactions:
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Pyrrolidine sulfonyl forms hydrogen bonds with Ser441 and His296.
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2-Chlorophenylmethyl group occupies a hydrophobic pocket near Leu342 .
ADMET Profiling
Predicted properties include:
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